molecular formula C24H16N2O9 B11664415 dimethyl 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzene-1,3-dicarboxylate

dimethyl 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzene-1,3-dicarboxylate

Cat. No.: B11664415
M. Wt: 476.4 g/mol
InChI Key: BYFDMAPGONOOHR-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE is an organic compound with the molecular formula C14H13NO3. It is known for its unique chemical structure, which includes a nitrophenoxy group and a dihydroisoindole moiety.

Preparation Methods

The synthesis of 1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE typically involves the reaction of methanol with nitric acid. The process begins by slowly mixing methanol with concentrated nitric acid and heating the mixture until the reaction is complete. The resulting product is then distilled to obtain the desired compound . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.

Chemical Reactions Analysis

1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or ether, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, while the dihydroisoindole moiety can interact with specific protein sites, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE include:

    1,3-Dimethyl-5-(4-nitrophenoxy)benzene: Shares the nitrophenoxy group but lacks the dihydroisoindole moiety.

    1,3-Bis(4-nitrophenoxy)benzene: Contains two nitrophenoxy groups, providing different reactivity and applications.

    1,3-Dimethoxy-5-[(3-nitrophenoxy)methyl]benzene: Similar structure with methoxy groups instead of methyl groups .

Properties

Molecular Formula

C24H16N2O9

Molecular Weight

476.4 g/mol

IUPAC Name

dimethyl 5-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H16N2O9/c1-33-23(29)13-9-14(24(30)34-2)11-16(10-13)25-21(27)19-8-7-18(12-20(19)22(25)28)35-17-5-3-15(4-6-17)26(31)32/h3-12H,1-2H3

InChI Key

BYFDMAPGONOOHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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